Bisperoxovanadium(HOpic)

Description

Contextualization of Vanadium Compounds in Biological Systems

Vanadium, a transition metal, is ubiquitously distributed in the environment and has found its way into biological systems, where it plays a role in various enzymatic processes. nih.gov Its chemical properties, particularly its ability to exist in multiple oxidation states, make it a versatile element in biological contexts. rsc.org The biological relevance of vanadium is underscored by its presence in the active sites of enzymes like vanadium-dependent haloperoxidases and nitrogenases. rsc.orgmdpi.com

In biological systems, vanadium compounds can undergo speciation, meaning they can transform into different forms depending on the local environment, such as pH. nih.gov This dynamic nature influences their interactions with cellular components. One of the most significant aspects of vanadium's biological activity is the resemblance of its vanadate (B1173111) form to phosphate (B84403). mdpi.com This similarity allows vanadate to act as a competitive inhibitor for enzymes that utilize phosphate, such as phosphatases and kinases, thereby influencing a wide array of cellular signaling pathways. nih.govmdpi.com This inhibitory action is a cornerstone of the therapeutic and research applications of vanadium compounds. researchgate.net

Overview of Bisperoxovanadium Complexes as Modulators of Cellular Signaling

Bisperoxovanadium (bpV) complexes are a class of vanadium compounds that have garnered significant attention for their potent inhibitory effects on protein tyrosine phosphatases (PTPs). researchgate.netacs.org PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, a key regulatory mechanism in cellular signaling. By inhibiting PTPs, bpV compounds can effectively modulate signaling pathways that are crucial for cell growth, proliferation, differentiation, and metabolism.

These compounds have been instrumental in elucidating the roles of various PTPs in health and disease. acs.org Their ability to mimic the action of insulin (B600854) by inhibiting PTPs involved in the insulin signaling pathway has been a major area of investigation. bio-gems.com Furthermore, bpV compounds have been shown to influence other critical signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell survival, growth, and migration. medchemexpress.comnih.govnih.gov The capacity of bisperoxovanadium complexes to modulate these fundamental cellular processes has established them as valuable tools in biomedical research.

Historical Development and Research Significance of Bisperoxovanadium(HOpic)

Bisperoxovanadium(HOpic) is a specific and highly potent member of the bisperoxovanadium family. medchemexpress.comselleckchem.com Its development was driven by the need for more selective inhibitors of PTPs. A key breakthrough in the research of bpV(HOpic) was the discovery of its remarkable selectivity for a particular phosphatase called Phosphatase and Tensin Homolog (PTEN). researchgate.netselleckchem.comcaymanchem.com

PTEN is a crucial tumor suppressor that acts as a phosphatase to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule. researchgate.netplos.org By inhibiting PTEN, bpV(HOpic) leads to an accumulation of PIP3, which in turn activates the pro-survival PI3K/Akt signaling pathway. nih.govplos.org This potent and selective inhibition of PTEN has made bpV(HOpic) an invaluable chemical probe for studying the multifaceted roles of the PTEN/PI3K/Akt pathway in various cellular contexts.

Research has demonstrated the efficacy of bpV(HOpic) in a range of experimental models. For instance, it has been shown to protect against ischemia-reperfusion injury, promote neuronal survival and axon growth, and influence cell migration and proliferation. medchemexpress.comnih.govnih.govselleckchem.com These findings underscore the significant research value of bpV(HOpic) in dissecting complex signaling networks and exploring potential therapeutic strategies for a variety of diseases. nih.govnih.govmdpi.com

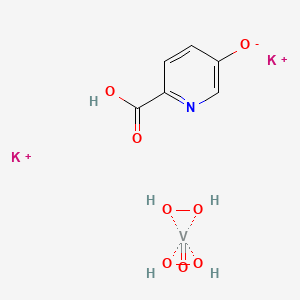

| Property | Value | Source |

| Synonyms | Bisperoxovanadium(HOpic), bpV (HOpic) | bio-gems.combio-gems.com |

| Chemical Name | (5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-) | bio-gems.combio-gems.com |

| Molecular Formula | K2[VO(O2)2C6H4NO3] | bio-gems.combio-gems.com |

| Molecular Weight | 347.2 g/mol | bio-gems.combio-gems.com |

| CAS Number | 722494-26-0 | selleckchem.combio-gems.com |

Inhibitory Activity of Bisperoxovanadium(HOpic)

| Target | IC50 | Source |

| PTEN | 14 nM | medchemexpress.comselleckchem.comcaymanchem.com |

| PTP-β | 4.9 µM | caymanchem.comkrackeler.com |

| PTP-1B | 25.3 µM | caymanchem.comkrackeler.com |

The table above clearly illustrates the high potency and selectivity of Bisperoxovanadium(HOpic) for the PTEN enzyme, with a significantly lower concentration required for inhibition compared to other protein tyrosine phosphatases like PTP-β and PTP-1B.

Properties

Molecular Formula |

C6H8K2NO8V+ |

|---|---|

Molecular Weight |

351.27 g/mol |

IUPAC Name |

dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;oxovanadium |

InChI |

InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-1 |

InChI Key |

JTNIABQIEWJHPW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC=C1[O-])C(=O)O.OO.OO.O=[V].[K+].[K+] |

Origin of Product |

United States |

Chemical Synthesis and Coordination Chemistry of Bisperoxovanadium Hopic

Synthetic Methodologies for Bisperoxovanadium(HOpic)

The synthesis of Bisperoxovanadium(HOpic), often prepared as its potassium salt, involves a controlled reaction process in an aqueous medium. A common laboratory-scale synthesis begins with the dissolution of a vanadium source, such as bis(peroxo)vanadate(IV), in water. To this solution, the organic ligand, 5-hydroxy-2-pyridinecarboxylic acid (HOpic), is introduced, typically as a salt like potassium hydrogen phthalate (B1215562) to facilitate the reaction.

The general synthetic procedure is as follows:

A solution of bis(peroxo)vanadate(IV) is prepared in water.

Potassium hydrogen phthalate is added incrementally to the stirred solution.

The mixture is heated, commonly to around 80°C, for a specified period, such as one hour, to ensure the reaction proceeds to completion.

Upon cooling the solution to room temperature, the product, Bisperoxovanadium(HOpic) potassium salt, crystallizes and can be isolated by filtration.

The resulting product is a crystalline solid, with a reported melting point of 160-162°C. It is soluble in water and DMSO. sigmaaldrich.com

Ligand Design and Vanadium Coordination Sphere

The chemical identity and biological activity of Bisperoxovanadium(HOpic) are defined by the coordination of ligands around the central vanadium atom. The complex features a vanadium center, two peroxo (O₂²⁻) ligands, and one molecule of the bidentate ligand, 5-hydroxy-2-pyridinecarboxylic acid (HOpic). bio-gems.comcaymanchem.com

The formal chemical name, (5-hydroxy-2-pyridinecarboxylato-κN¹,κO²)oxodiperoxy-vanadate(2-), dipotassium, precisely describes this coordination environment. caymanchem.comnih.govapexbt.com The HOpic ligand coordinates to the vanadium atom through the nitrogen of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring structure. This type of chelation by a bidentate N,O-donor ligand is a critical feature of the compound's design. researchgate.netnih.gov The coordination sphere is completed by the two side-on bonded peroxo groups, which are characteristic of many biologically active vanadium complexes.

Structure-Activity Relationship Basis for Ligand Modification

The specific ligand chosen to coordinate with the bisperoxovanadium core is a key determinant of the resulting compound's inhibitory potency and selectivity towards different phosphatases. The design and modification of these ligands are central to tuning the biological efficacy of the complex.

Research has demonstrated a clear relationship between the nature of the coordinating atoms in the ancillary ligand and the phosphatase selectivity of bisperoxovanadium compounds. researchgate.netnih.gov Specifically, the use of polar N,O-donor ligands, such as the 5-hydroxy-2-pyridinecarboxylate in bpV(HOpic) and the related 5-hydroxypyridine in bpV(pic), has been shown to confer a preference for inhibiting the phosphatase and tensin homolog (PTEN). researchgate.netnih.gov

In contrast, bisperoxovanadium complexes featuring neutral, bidentate N,N-donor ligands, such as 1,10-phenanthroline (B135089) in bpV(phen), exhibit more indiscriminate inhibitory activity. researchgate.netnih.gov These N,N-ligated compounds tend to target both PTEN and other protein tyrosine phosphatases (PTPs), such as PTP-1B and PTP-β, without strong preference. researchgate.netnih.gov This distinction highlights that the polar N,O coordination in bpV(HOpic) is a crucial design element for achieving its notable selectivity for PTEN. researchgate.netnih.gov

Table 1: Ligand Type and Phosphatase Selectivity

| Ligand Type | Coordinating Atoms | Example Compound | Primary Target Selectivity |

|---|---|---|---|

| Polar | N, O | bpV(HOpic) | Favors PTEN |

| Polar | N, O | bpV(pic) | Favors PTEN |

The functional efficacy of Bisperoxovanadium(HOpic) as a phosphatase inhibitor is quantitatively demonstrated by its half-maximal inhibitory concentration (IC₅₀) values. The choice of the HOpic ligand results in a highly potent and selective inhibitor of PTEN. caymanchem.comselleckchem.com

Studies have reported an IC₅₀ value for bpV(HOpic) against PTEN in the low nanomolar range, specifically 14 nM. caymanchem.comselleckchem.commedchemexpress.com Its inhibitory activity against other phosphatases is significantly lower. For instance, the IC₅₀ values for vascular endothelial PTP-β and PTP-1B are approximately 4.9 μM and 25.3 μM, respectively. caymanchem.com This means that bpV(HOpic) is about 350 times more potent against PTEN than PTP-β, and approximately 1800 times more potent against PTEN than PTP-1B. selleckchem.com

This marked difference in potency underscores the success of the ligand design in creating a selective inhibitor. researchgate.net The modification of the basic bisperoxovanadium core with the HOpic ligand yields a compound with a specific and highly effective functional profile, making it a valuable tool in biochemical research. researchgate.netfrontiersin.org

Table 2: Inhibitory Efficacy of Bisperoxovanadium(HOpic) against Various Phosphatases

| Phosphatase Target | IC₅₀ Value |

|---|---|

| PTEN | 14 nM |

| PTP-β | 4.9 µM |

Table 3: Mentioned Chemical Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Bisperoxovanadium(HOpic) | (5-hydroxy-2-pyridinecarboxylato-κN¹,κO²)oxodiperoxy-vanadate(2-) |

| bpV(pic) | Bisperoxovanadium(5-hydroxypyridine) |

| bpV(phen) | Bisperoxovanadium(1,10-phenanthroline) |

| bpV(pis) | Bisperoxovanadium(pyridin-2-squaramide) |

| VO-OHpic | Hydroxyl(oxo)vanadium(3-hydroxypiridine-2-carboxylic acid) |

| Vanadate (B1173111) | A generic term for oxoanions of vanadium, commonly orthovanadate (VO₄³⁻) |

| Bis(peroxo)vanadate(IV) | Anion containing vanadium in the +4 oxidation state with peroxo ligands |

| Potassium hydrogen phthalate | Potassium 2-carboxybenzoate |

| PTEN | Phosphatase and Tensin Homolog |

| PTP-1B | Protein Tyrosine Phosphatase 1B |

| PTP-β | Protein Tyrosine Phosphatase Beta |

Molecular Mechanisms of Action: Interplay with Phosphatases and Signaling Pathways

Selective Inhibition of PTEN Phosphatase Activity

A primary mechanism of action for bpV(HOpic) is its potent and selective inhibition of the tumor suppressor phosphatase and tensin homolog (PTEN). medchemexpress.comselleckchem.comscientificlabs.iesigmaaldrich.comselleckchem.comcaymanchem.com PTEN functions as a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway, a central hub for cell growth, proliferation, and survival. nih.govmdpi.com By dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-4,5-bisphosphate (PIP2), PTEN effectively shuts down this pro-survival cascade. mdpi.comnih.gov The inhibitory action of bpV(HOpic) on PTEN removes this "brake," leading to the activation of downstream signaling. nih.govarvojournals.org

Bisperoxovanadium compounds are recognized as inhibitors of protein tyrosine phosphatases (PTPs); however, bpV(HOpic) demonstrates remarkable selectivity for PTEN. nih.gov Research indicates that bpV compounds featuring polar N,O ligands, such as bpV(HOpic), show a preferential binding to PTEN over other PTPs. nih.govresearchgate.net

In vitro assays have quantified this selectivity, revealing that bpV(HOpic) inhibits PTEN at nanomolar concentrations, while its inhibitory effect on other PTPs requires significantly higher, micromolar concentrations. selleckchem.comscientificlabs.iesigmaaldrich.comselleckchem.comcaymanchem.com Specifically, bpV(HOpic) has a reported IC50 value of 14 nM for PTEN. selleckchem.comscientificlabs.ieselleckchem.comcaymanchem.com In contrast, its IC50 values for other PTPs are substantially higher; for instance, the IC50 for PTP-β is approximately 4.9 µM (4900 nM) and for PTP-1B is around 25.3 µM (25300 nM). scientificlabs.iesigmaaldrich.comcaymanchem.com This translates to bpV(HOpic) being about 350-fold more selective for PTEN than for PTP-β and approximately 1800-fold more selective than for PTP-1B. selleckchem.comselleckchem.com This high degree of selectivity underscores its utility as a specific pharmacological tool to probe PTEN function. nih.gov

The inhibitory mechanism of bpV(HOpic) on PTEN involves the reversible oxidation of the phosphatase's active site. nih.govtu-dortmund.de The active site of PTEN contains a critical cysteine residue (C124) that is highly susceptible to oxidation. nih.govtu-dortmund.de Mechanistic studies combining protein crystallography, mass spectrometry, and NMR spectroscopy have shown that bisperoxovanadium complexes, like bpV(HOpic), inhibit PTEN by inducing the formation of an intramolecular disulfide bond between the catalytic cysteine C124 and a nearby cysteine, C71. nih.gov

This oxidative modification effectively blocks the enzyme's catalytic activity. nih.gov The inhibition is considered reversible, as the disulfide bond can be reduced, restoring PTEN's function. nih.govtu-dortmund.de This mechanism of action, involving the oxidation of the active site thiol, is distinct from non-covalent or irreversible inhibition, and it is a key feature of how peroxovanadium compounds interact with PTPs. nih.govresearchgate.net Some studies characterize the interaction as non-competitive inhibition. researchgate.net

Activation of Downstream PI3K/Akt/mTOR Signaling Pathway

By inhibiting PTEN, bpV(HOpic) effectively removes a key negative regulator of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway. nih.govnih.govdntb.gov.ua This disinhibition leads to the accumulation of PIP3, a crucial second messenger that initiates a cascade of downstream signaling events. mdpi.comnih.govarvojournals.org The result is the robust activation of pro-survival and pro-growth cellular machinery. nih.govnih.gov

The direct consequence of PTEN inhibition by bpV(HOpic) is the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govarvojournals.orgnih.gov With increased levels of PIP3 at the plasma membrane, Akt is recruited and subsequently phosphorylated at key residues (Thr308 and Ser473) by upstream kinases like PDK1 and mTORC2. nih.govarvojournals.org

Numerous studies have demonstrated that treatment with bpV(HOpic) leads to a significant increase in the phosphorylation of Akt (p-Akt). nih.govarvojournals.orgmdpi.com This has been observed in various cell types, including neurons, myoblasts, and retinal cells. medchemexpress.comnih.govarvojournals.org For example, in models of spinal cord injury and retinal detachment, bpV(HOpic) treatment reversed the injury-induced decrease in Akt phosphorylation, promoting cell survival. nih.govarvojournals.org The activation of Akt is a pivotal event, as phosphorylated Akt proceeds to influence a wide range of downstream targets involved in cell survival, proliferation, and metabolism. arvojournals.orgdntb.gov.ua The effect of bpV(HOpic) on Akt phosphorylation can be blocked by upstream PI3K inhibitors, confirming that its action is mediated through the PI3K/Akt axis. nih.gov

The activation of Akt by bpV(HOpic) further propagates the signal downstream to the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. nih.govnih.gov Akt can directly and indirectly activate mTOR complex 1 (mTORC1). nih.gov

Studies have shown that bpV(HOpic) treatment leads to the activation of mTOR signaling. nih.gov A key indicator of mTORC1 activity is the phosphorylation of its downstream effector, the ribosomal protein S6 (pS6). nih.gov In neuronal injury models, treatment with bpV(HOpic) significantly increased the levels of pS6, an effect that was blocked by the mTOR inhibitor rapamycin. nih.govnih.gov This demonstrates that bpV(HOpic), through its inhibition of PTEN and subsequent activation of Akt, directly influences and enhances mTOR pathway activity. nih.gov This enhanced signaling contributes to the neuroprotective and regenerative effects observed with the compound. nih.govnih.gov

Interaction with Other Cellular Phosphatases

While bpV(HOpic) is best known for its potent and selective inhibition of PTEN, as a member of the bisperoxovanadium family, it can interact with other phosphatases, though typically at much higher concentrations. selleckchem.comscientificlabs.iesigmaaldrich.com Its selectivity is derived from the specific chemical structure of its ligand. nih.gov

As detailed in section 3.1.1, bpV(HOpic) inhibits other protein tyrosine phosphatases like PTP-β and PTP-1B with significantly lower potency compared to PTEN. selleckchem.comscientificlabs.iesigmaaldrich.comselleckchem.comcaymanchem.com There is less specific information available regarding its interaction with serine/threonine phosphatases, such as Protein Phosphatase 2A (PP2A). However, the primary mechanism of action and the basis for its use as a research tool revolve around its high-affinity inhibition of PTEN, which subsequently activates the PI3K/Akt/mTOR pathway. nih.govnih.govdntb.gov.ua Any effects on other phosphatases are generally considered secondary and occur at concentrations outside the range typically used to achieve specific PTEN inhibition. nih.gov

Inhibition of PTP-β and PTP-1B

Bisperoxovanadium(HOpic) has demonstrated inhibitory activity against protein tyrosine phosphatase-β (PTP-β) and protein tyrosine phosphatase-1B (PTP-1B), two critical regulators of cellular signaling. However, its potency against these phosphatases is notably lower than its potent inhibition of other phosphatases like PTEN.

Research has established specific half-maximal inhibitory concentrations (IC50) for bpV(HOpic) against these PTPs. The IC50 value for the inhibition of the vascular endothelial PTP, PTP-β, is approximately 4.9 µM. researchgate.net For PTP-1B, the inhibitory concentration is even higher, with a reported IC50 of 25.3 µM. researchgate.net Another source indicates that the IC50 values for PTP-β and PTP-1B are about 350- and 1800-fold higher, respectively, than the IC50 for PTEN, which is a primary target of bpV(HOpic). bio-gems.combio-gems.comdntb.gov.ua This differential inhibition highlights a degree of selectivity in the action of bpV(HOpic).

The inhibition of PTP-1B, in particular, is a key aspect of the insulin-mimetic properties of various vanadium compounds. PTP-1B is a major negative regulator of the insulin (B600854) signaling pathway, and its inhibition leads to enhanced insulin sensitivity.

Table 1: Inhibitory Concentration (IC50) of Bisperoxovanadium(HOpic) against PTP-β and PTP-1B

| Phosphatase | IC50 Value |

| PTP-β | 4.9 µM researchgate.net |

| PTP-1B | 25.3 µM researchgate.net |

Inhibition of Cdc25A Phosphatase Activity

Bisperoxovanadium (bpV) compounds, as a class, are recognized for their ability to inhibit Cdc25A, a dual-specificity phosphatase that plays a crucial role in cell cycle progression. bio-gems.com The inhibition of Cdc25A by bpV compounds can lead to the inactivation of cyclin-dependent kinase 2 (CDK2) and the hypophosphorylation of the retinoblastoma protein (Rb), resulting in a G1-S phase cell cycle arrest and the induction of apoptosis. bio-gems.com

Studies have shown that Cdc25A is significantly more sensitive to inhibition by bpV compounds compared to other phosphatases such as TCPTP and LAR, by a factor of 3 to 10-fold. bio-gems.com While the broader class of bisperoxovanadium compounds has been shown to be effective inhibitors of Cdc25A, specific inhibitory data for the bpV(HOpic) analog is not extensively detailed in the currently available research. However, the established activity of the bpV class of compounds suggests that phosphatases like Cdc25A are potential targets for their antineoplastic activities. bio-gems.com

Insulin Mimetic Properties and Insulin Receptor Kinase Activation

A significant aspect of the biological activity of Bisperoxovanadium(HOpic) is its function as an insulin mimetic, a property that stems from its ability to activate the insulin receptor kinase (IRK). bio-gems.commerckmillipore.comsigmaaldrich.com This activation is a key step in initiating the insulin signaling cascade within cells.

The insulin-mimetic effects of bpV(HOpic) are largely attributed to its inhibition of protein tyrosine phosphatases that negatively regulate the insulin signaling pathway. ontosight.ai By inhibiting these phosphatases, bpV(HOpic) effectively enhances and prolongs the phosphorylation state of key proteins in the pathway, mimicking the effects of insulin. This includes the activation of the insulin receptor itself.

Research has shown that bpV(HOpic) can activate the insulin receptor kinase in hepatoma cells. merckmillipore.com This activation leads to a cascade of downstream signaling events, including the enhancement of the PI3K/Akt signaling pathway. researchgate.net The activation of this pathway is crucial for many of the metabolic effects of insulin, such as increased glucose uptake and metabolism. ontosight.ai For instance, bpV(HOpic) has been observed to improve glucose metabolism and insulin secretion in animal models. nih.gov Furthermore, the compound has been shown to protect cells against ionizing radiation through an AKT-induced enhancement of glycolysis, a process that involves increased glucose uptake. researchgate.net

The ability of bpV(HOpic) to activate the insulin receptor kinase and subsequently stimulate downstream signaling pathways solidifies its classification as an insulin-mimetic agent. bio-gems.commerckmillipore.comsigmaaldrich.com

Biological Activities and Pre Clinical Therapeutic Research

Modulating Reproductive Biology and Follicular Development

Bisperoxovanadium(HOpic) has been a focal point of research in reproductive medicine, particularly for its ability to influence the development of ovarian follicles, the fundamental units of the female ovary that contain oocytes.

In Vitro Primordial Follicle Activation (IVA) in Various Species

A significant body of research has demonstrated that short-term exposure to bisperoxovanadium(HOpic) can effectively trigger the activation of dormant primordial follicles in vitro across a range of mammalian species. researchgate.net This process, known as in vitro activation (IVA), is a critical step for fertility preservation and restoration, especially in cases of primary ovarian insufficiency or for cancer patients. ecerm.orgplos.org

Studies have shown that treating ovarian cortical strips with bisperoxovanadium(HOpic) stimulates the transition of primordial follicles into the growing pool. This effect has been consistently observed in ovarian tissues from mice, sheep, pigs, cattle, and humans. researchgate.netmdpi.comnih.gov For instance, in cultured swine ovarian cortical strips, treatment with bisperoxovanadium(HOpic) resulted in a significantly higher number of follicles progressing in development compared to controls. nih.gov Similarly, in human ovarian tissue, the compound promoted the initiation of follicle growth up to the secondary stage. nih.govoup.com While it effectively initiates activation, some studies note that it may compromise the viability of later-stage growing follicles in humans. nih.govnih.gov

| Species | Experimental Model | Observed Effect of bpV(HOpic) | Reference |

|---|---|---|---|

| Mouse | Neonatal ovarian follicles | Effectively activates primordial follicles and improves oocyte maturation. researchgate.netmdpi.commdpi.com | , mdpi.com, researchgate.net, mdpi.com |

| Sheep | Ovarian cortical fragments | Promotes the initiation of follicle growth and development. researchgate.netnih.gov | researchgate.net, nih.gov |

| Pig | Ovarian cortical strips | Significantly promotes the initiation of follicle growth and development. nih.govresearchgate.net | nih.gov, researchgate.net |

| Bovine | Ovarian tissue fragments | Increases the proportion of growing follicles, indicating primordial follicle activation. researchgate.netmdpi.com | researchgate.net, mdpi.com |

| Human | Cryopreserved/Fresh ovarian tissue | Enhances in vitro activation of primordial follicles. researchgate.netnih.govmdpi.com | , researchgate.net, mdpi.com, nih.gov |

Molecular Mechanisms Underlying Follicle Activation

The activation of primordial follicles by bisperoxovanadium(HOpic) is primarily attributed to its inhibition of the PTEN enzyme. nih.gov PTEN is a crucial tumor suppressor that acts as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. hw.ac.ukmdpi.com This pathway is fundamental in controlling cell growth, proliferation, and survival.

By inhibiting PTEN, bisperoxovanadium(HOpic) prevents the dephosphorylation of phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.comecerm.org This leads to the accumulation of PIP3, which in turn activates the protein kinase B (Akt). ecerm.org Activated Akt then phosphorylates and inactivates the forkhead box O3 (FOXO3) transcription factor. mdpi.comecerm.org In its active state, FOXO3 resides in the nucleus and suppresses follicle activation. Upon phosphorylation by Akt, FOXO3 is exported from the nucleus to the cytoplasm, lifting its inhibitory effect and allowing the primordial follicle to enter the growth phase. plos.orgnih.gov Studies have confirmed that treatment with bisperoxovanadium(HOpic) leads to increased Akt phosphorylation and subsequent nuclear export of FOXO3 in human ovarian tissue, correlating with increased follicle activation. nih.gov

Oocyte Maturation and Competence Enhancement

Beyond initiating follicle growth, bisperoxovanadium(HOpic) has shown potential in enhancing the quality of the oocytes within. Transient treatment of neonatal mouse ovarian follicles with the compound has been found to improve the maturation of oocytes. mdpi.com Following in vitro fertilization and embryo transfer, these oocytes have led to the production of healthy and viable offspring, suggesting that the induced activation and maturation processes result in competent gametes. mdpi.commdpi.com This enhancement is linked to the sustained activity of the PI3K/Akt pathway, which supports the necessary cellular processes for oocyte development and maturation.

Neuroprotective and Neuromuscular Effects

Bisperoxovanadium(HOpic) and related compounds also exhibit significant neuroprotective properties in pre-clinical models of central nervous system injury and neurodegenerative disease. These effects are also rooted in the compound's ability to inhibit PTEN and thereby enhance pro-survival signaling pathways.

Attenuation of Neuronal Apoptosis and Cell Death

In models of neuronal injury, such as cerebral ischemia, bisperoxovanadium(HOpic) has demonstrated the ability to protect neurons from apoptosis (programmed cell death). nih.gov Studies in rat models of focal ischemia/reperfusion injury showed that administration of the compound significantly reduced neuronal apoptosis in the penumbral cortex, the area surrounding the core ischemic lesion. nih.gov This neuroprotective effect is associated with the upregulation of the PI3K/Akt pathway, a critical signaling cascade for promoting cell survival and inhibiting apoptotic pathways. nih.govresearchgate.net For example, treatment with bisperoxovanadium(HOpic) was shown to decrease apoptosis in hippocampal neuronal cells in a transgenic mouse model of Alzheimer's disease. mdpi.com

Promotion of Axonal Outgrowth and Neural Functional Recovery

Inhibition of PTEN by bisperoxovanadium compounds has been shown to promote the regeneration of damaged axons. Neuronal PTEN typically acts to restrain axon outgrowth. mdpi.com By inhibiting PTEN, bisperoxovanadium(HOpic) enhances signaling through the PI3K/Akt/mTOR axis, which is known to support nerve regeneration in both the peripheral and central nervous systems. mdpi.com Research using a nanocarrier to deliver bisperoxovanadium(HOpic) demonstrated enhanced axonal outgrowth of neurons. medchemexpress.commedchemexpress.com This suggests that pharmacological inhibition of PTEN could be a viable strategy to promote functional recovery after neural injury. nih.gov Furthermore, studies on related bisperoxovanadium compounds have shown they can accelerate neural functional recovery and reduce motor neuron death in models of spinal cord injury and amyotrophic lateral sclerosis (ALS). plos.orgnih.gov

| Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Attenuation of Neuronal Apoptosis | Rat model of cerebral ischemia/reperfusion | Significantly decreased neuronal apoptosis in the penumbral cortex. nih.gov | nih.gov |

| Attenuation of Neuronal Apoptosis | Transgenic mouse model of Alzheimer's disease | Decreased apoptosis of hippocampal neuronal cells. mdpi.com | mdpi.com |

| Promotion of Axonal Outgrowth | Neuron cultures with Nanocarrier-bpV(HOpic) | Enhanced axonal outgrowth of neurons. medchemexpress.commedchemexpress.com | medchemexpress.com, medchemexpress.com |

| Neural Functional Recovery | General models of neuronal injury | Inhibition of PTEN by bisperoxovanadium compounds can accelerate neural functional recovery. nih.govplos.org | nih.gov, plos.org |

Protective Effects in Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen, has been a key area of investigation for the therapeutic potential of bpV(HOpic). Studies have particularly focused on its effects in cerebral and cardiac models.

In the context of cerebral I/R injury, research has demonstrated that bpV(HOpic) can offer neuroprotective effects. researchgate.netnih.gov Administration of bpV(HOpic) has been shown to reduce neurological damage following ischemic brain injury. nih.gov A study on a rat model of focal ischemia/reperfusion injury found that bpV(HOpic) administration after the event led to a significant, dose-dependent reduction in brain injury. nih.gov This protective effect was associated with an increase in the phosphorylation of Akt, a key protein in a pro-survival signaling pathway, and a significant blockage of apoptosis (programmed cell death) in the penumbral cortex, the area surrounding the ischemic core. nih.gov These findings suggest that the pharmacological inhibition of PTEN by bpV(HOpic) could be a promising therapeutic strategy for ischemic brain injury by promoting cell survival pathways. nih.gov While research has shown benefits in animal models, the translation of these findings to clinical applications in humans requires further investigation.

While direct studies on the protective effects of bpV(HOpic) in cardiac ischemia/reperfusion injury are less detailed in the provided context, the known mechanisms of I/R injury and the demonstrated effects of bpV(HOpic) in other tissues provide a strong rationale for its potential benefits. nih.gov The compound's ability to activate pro-survival signaling pathways like the PI3K/Akt pathway is a crucial mechanism in protecting cells from the damage induced by reperfusion. researchgate.netnih.gov

Amelioration of Noise-Induced Hearing Loss

Noise-induced hearing loss (NIHL) is a form of permanent sensorineural hearing loss caused by exposure to loud sounds. healthyhearing.comcaohc.org Recent pre-clinical studies have explored the potential of bpV(HOpic) in mitigating this condition.

Research using a mouse model of NIHL, induced by exposure to 105 dB sound for 2 hours, has shown that bpV(HOpic) can protect against hearing damage. nih.govnih.gov In these studies, pre-treatment with bpV(HOpic) attenuated the noise-induced increase in the auditory threshold at various frequencies. nih.gov Furthermore, it was observed that bpV(HOpic) helped to prevent the loss of outer hair cells (OHCs) and inner hair cell (IHC) ribbons in the cochlea, which are critical for hearing. nih.govnih.gov

The protective mechanism of bpV(HOpic) in NIHL appears to be linked to its ability to counteract oxidative stress, a key factor in noise-induced sensory hair cell death. nih.gov In cochlear explants, bpV(HOpic) was shown to prevent cell death induced by hydrogen peroxide (H2O2), a potent oxidizing agent, by reducing the generation of mitochondrial reactive oxygen species. nih.govnih.gov The studies also indicated that noise exposure leads to an increase in PTEN expression and a decrease in the activity of the PI3K-Akt signaling pathway. nih.govnih.gov By inhibiting PTEN, bpV(HOpic) upregulates the PI3K-Akt pathway, thereby promoting hair cell survival. nih.govnih.gov

Table 1: Effects of Bisperoxovanadium(HOpic) in Noise-Induced Hearing Loss Model

| Parameter Measured | Effect of bpV(HOpic) Treatment | Associated Mechanism | Reference |

|---|---|---|---|

| Auditory Brainstem Response (ABR) Threshold | Decreased noise-induced increase | Protection of hair cells | nih.gov |

| Outer and Inner Hair Cell Loss | Prevented loss after noise exposure | Upregulation of PI3K-Akt pathway | nih.govnih.gov |

| H2O2-Induced Hair Cell Death | Prevented in cochlear explants | Reduction of mitochondrial reactive oxygen species | nih.govnih.gov |

| PTEN Expression | Inhibited | Direct target of bpV(HOpic) | nih.govnih.gov |

| p-PI3K and p-Akt Levels | Upregulated | Inhibition of PTEN | nih.govnih.gov |

Tissue Repair and Regenerative Medicine Applications

The ability of bpV(HOpic) to modulate cellular processes has made it a compound of interest in the field of tissue repair and regenerative medicine. Its influence on muscle cell behavior and wound healing processes highlights its potential in these applications.

Enhanced Myoblast Migration and Myotube Formation

Myoblasts are the precursor cells that fuse to form muscle fibers (myotubes), a critical process in muscle regeneration. researchgate.netresearchgate.net Research has shown that bpV(HOpic) can significantly influence the behavior of these cells.

Studies using C2C12 myoblasts, a commonly used cell line in muscle research, have demonstrated that treatment with bpV(HOpic) can enhance their migration. researchgate.netselleckchem.commedchemexpress.com This increased migration is a crucial step for muscle precursors to reach the site of injury. researchgate.net The enhanced migration of myoblasts treated with bpV(HOpic) is associated with the activation of the PI3K/AKT and MAPK/ERK signaling pathways. researchgate.netmedchemexpress.com Interestingly, while lower concentrations of bpV(HOpic) (e.g., 1 μM) enhance migration without significantly impairing the cells' ability to differentiate and form myotubes, higher concentrations (e.g., 10 μM) have been shown to suppress myogenic differentiation. researchgate.netselleckchem.comnih.gov This suggests a dose-dependent effect of the compound on muscle cell fate.

Contributions to Wound Healing Processes

The positive effects of bpV(HOpic) on cell migration and survival have been observed in various wound healing models, including those for lung epithelia, muscle, and skin. researchgate.netnih.gov The pharmacological inhibition of PTEN by compounds like bpV(HOpic) generally leads to improved tissue repair. researchgate.netnih.gov

In the context of lung epithelial wound healing, inhibition of PTEN has been shown to accelerate wound closure. physiology.org This is attributed to an increase in cell migration rather than cell proliferation. physiology.org Similarly, in muscle repair models, bpV(HOpic) has demonstrated beneficial effects. researchgate.netresearchgate.net In vitro "wound healing" assays with myoblasts have shown that treatment with bpV(HOpic) leads to a greater number of cells infiltrating the "wound" and an increased migration distance and velocity. researchgate.net These findings underscore the potential of bpV(HOpic) to promote the repair of various tissues by enhancing the migratory capacity of key cell types involved in the healing process.

Table 2: Effects of Bisperoxovanadium(HOpic) on Myoblast and Wound Healing Models

| Model System | Key Finding | Underlying Mechanism | Reference |

|---|---|---|---|

| C2C12 Myoblasts | Enhanced cell migration | Activation of PI3K/AKT and MAPK/ERK pathways | researchgate.netselleckchem.commedchemexpress.com |

| C2C12 Myoblasts | Dose-dependent effect on differentiation | Higher concentrations suppress myotube formation | researchgate.netnih.gov |

| Lung Epithelial Cells | Accelerated wound closure | Increased cell migration | physiology.org |

| Muscle "Wound Healing" Assay | Increased cell infiltration and migration velocity | Enhanced migratory capacity of myoblasts | researchgate.net |

Influence on Stem Cell Biology

The ability to reprogram somatic cells into a pluripotent state has revolutionized the field of regenerative medicine. frontiersin.org BpV(HOpic) has emerged as a chemical tool that can influence this process.

Induction of Induced Pluripotent Stem Cell (iPSC) Generation

Induced pluripotent stem cells (iPSCs) are generated from somatic cells by introducing specific reprogramming factors. frontiersin.orgnih.gov However, the efficiency of this process is typically low. nih.gov Research has shown that the transient activation of the PI3K pathway, through the inhibition of PTEN by bpV(HOpic), can significantly enhance the efficiency of iPSC generation from mouse somatic cells. nih.gov

The addition of bpV(HOpic) to the reprogramming cocktail has been found to increase the number of iPSC colonies. nih.gov This effect is thought to be associated with the activation of cell cycle molecules, leading to accelerated cell proliferation, a key aspect of the early phase of reprogramming. nih.gov Furthermore, the activation of the PI3K/Akt pathway by bpV(HOpic) can lead to the phosphorylation of GSK3β, which in turn allows for the nuclear translocation of β-catenin. nih.gov This cascade ultimately activates transcription factors like c-Myc and Nanog, which are crucial for promoting reprogramming. nih.gov This demonstrates that a chemical compound like bpV(HOpic) can be a valuable tool in overcoming some of the hurdles in iPSC generation. nih.govcellistic.com

Regulation of Human Embryonic Stem Cell (hESC) Self-Renewal

The self-renewal capacity of human embryonic stem cells (hESCs) is a tightly regulated process crucial for their pluripotency. The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central player in maintaining this state. The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), negatively regulates this pathway. Consequently, inhibition of PTEN is a key area of investigation for modulating hESC self-renewal.

Studies have shown that a reduction in PTEN expression in hESCs leads to an increase in their self-renewal, survival, and proliferation. nih.gov This is attributed to the subsequent activation of the AKT pathway. nih.gov The compound Bisperoxovanadium(HOpic), a potent PTEN inhibitor, has been utilized to probe these regulatory networks in hESCs. oup.com

In self-renewing hESCs, treatment with Bisperoxovanadium(HOpic) has demonstrated a direct impact on the PI3K/AKT pathway. At a concentration of 100 nM, which is known to suppress active PTEN, the compound led to a two-fold increase in phosphorylated AKT (p-AKT), a key indicator of pathway activation. oup.com Interestingly, at this concentration, there was a corresponding 1.5-fold decrease in phosphorylated IRS1 (p-IRS1(Y)). oup.com When the concentration was increased to 1 µM, a level at which Bisperoxovanadium(HOpic) can inhibit both PTEN and other protein tyrosine phosphatases (PTPs), a proportional increase in p-AKT, p-IRS1(Y), and phosphorylated PTEN (p-PTEN) was observed. oup.com These findings highlight that the inhibition of negative regulators within the PI3K/AKT pathway can significantly elevate p-AKT levels, which is supportive of hESC self-renewal. oup.com

Table 1: Effect of Bisperoxovanadium(HOpic) on Key Signaling Molecules in hESCs

| Compound Concentration | Target(s) | Effect on p-AKT | Effect on p-IRS1(Y) | Effect on p-PTEN |

| 100 nM | PTEN | 2-fold increase | 1.5-fold decrease | Increased (inactive) |

| 1 µM | PTEN and PTPs | Proportional increase | Proportional increase | Proportional increase |

Data derived from a study on the regulatory interactions in the PI3K/AKT pathway in hESCs. oup.com

Complex Interactions in Disease Models (Pre-clinical)

Impact on Osteosarcoma Cell Chemosensitivity via PTEN regulation

Osteosarcoma is the most prevalent primary malignant bone tumor, and resistance to chemotherapy is a significant clinical challenge. researchgate.net The tumor suppressor PTEN plays a crucial role in this context, as its loss or low expression is observed in over half of clinical osteosarcoma samples and is often associated with a poor prognosis. researchgate.net

Research has explored the link between PTEN, microRNAs, and chemosensitivity in osteosarcoma cells. One study found that silencing miR-19a-3p enhanced the chemosensitivity of osteosarcoma cells to Cisplatin by increasing the expression of PTEN. nih.gov To confirm the role of PTEN in this process, the PTEN inhibitor Bisperoxovanadium(HOpic) was used. nih.gov The introduction of Bisperoxovanadium(HOpic) counteracted the effects of the miR-19a-3p inhibitor. nih.gov Specifically, treatment with 1 µM Bisperoxovanadium(HOpic) in combination with the miR-19a-3p inhibitor and Cisplatin led to increased cell proliferation and a decreased apoptotic rate compared to cells treated only with the miR-19a-3p inhibitor and Cisplatin. nih.govmedchemexpress.com This demonstrates that the inhibition of PTEN by Bisperoxovanadium(HOpic) can reduce the chemosensitivity of osteosarcoma cells. nih.gov

Table 2: Effect of Bisperoxovanadium(HOpic) on Cisplatin-Treated Osteosarcoma Cells (MG-63) with miR-19a-3p Inhibition

| Treatment Group | Key Molecular Target | Impact on Cell Proliferation | Impact on Apoptotic Rate |

| Cisplatin + miR-19a-3p inhibitor | Upregulated PTEN | Suppressed | Increased |

| Cisplatin + miR-19a-3p inhibitor + 1 µM Bisperoxovanadium(HOpic) | Inhibited PTEN | Increased | Decreased |

Findings are based on a study investigating the role of miR-19a-3p and PTEN in osteosarcoma chemosensitivity. nih.gov

Role in Renal Ischemia/Reperfusion Injury (IRI) Pathogenesis

Renal ischemia/reperfusion injury (IRI) is a major cause of acute kidney injury, a condition with high morbidity and mortality. mdpi.com The pathophysiology of renal IRI is complex, involving processes like inflammation, oxidative stress, and cell death. nih.govnih.gov The role of PTEN in this context has been investigated, revealing a complex and tissue-specific impact.

In mouse models of renal IRI, the pharmacological inhibition of PTEN using Bisperoxovanadium(HOpic) has been shown to be detrimental. selleckchem.comresearchgate.netselleckchem.com Administration of Bisperoxovanadium(HOpic) exacerbated renal dysfunction and promoted tubular damage compared to vehicle-treated mice with IRI. selleckchem.comresearchgate.netselleckchem.com This was evidenced by significantly higher levels of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), both markers of kidney dysfunction. medchemexpress.comresearchgate.net Histological analysis of the kidneys from Bisperoxovanadium(HOpic)-treated mice with IRI revealed more severe tubular injury, tubular dilation, and the formation of intratubular casts. researchgate.net Furthermore, PTEN inhibition with Bisperoxovanadium(HOpic) was found to enhance tubular cell apoptosis in the kidneys, which was associated with excessive activation of caspase-3, a key executioner of apoptosis. selleckchem.comselleckchem.com

Table 3: Effects of Bisperoxovanadium(HOpic) in a Mouse Model of Renal Ischemia/Reperfusion Injury

| Parameter | Vehicle-treated IRI mice | Bisperoxovanadium(HOpic)-treated IRI mice |

| Serum Creatinine | Increased | Significantly higher increase |

| Blood Urea Nitrogen (BUN) | Increased | Significantly higher increase |

| Histological Injury (tubular damage, dilation, cast formation) | Present | More severe |

| Tubular Cell Apoptosis | Present | Enhanced |

| Caspase-3 Activation | Present | Excessive |

This data is a synthesis of findings from pre-clinical studies on renal IRI. medchemexpress.comselleckchem.comresearchgate.netselleckchem.com

Modulation of Inflammation in Tissue Injury

The inflammatory response is a critical component of the body's reaction to tissue injury. oncotarget.commdpi.com However, dysregulated inflammation can contribute to further damage. In the context of renal IRI, Bisperoxovanadium(HOpic) has been shown to modulate the inflammatory response.

Studies have demonstrated that the inhibition of PTEN by Bisperoxovanadium(HOpic) in mice with renal IRI leads to an expansion of the infiltration of inflammatory cells, specifically neutrophils and macrophages, into the kidneys. selleckchem.comselleckchem.com This increased immune cell presence was accompanied by an elevated expression of proinflammatory molecules. selleckchem.comselleckchem.com This suggests that while in some contexts of tissue injury PTEN inhibition might be beneficial, in the case of renal IRI, it appears to amplify the inflammatory cascade, contributing to the observed exacerbation of kidney damage. In a different model of cerebral ischemia-reperfusion injury, treatment with a bisperoxovanadium compound was found to decrease the concentration of the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine IL-10. nih.gov This highlights the context-dependent and tissue-specific effects of PTEN inhibition on inflammation.

Pharmacological and Methodological Considerations in Research

Stability and Preparation of Bisperoxovanadium(HOpic) Solutions for Research

The utility of Bisperoxovanadium(HOpic), often abbreviated as bpV(HOpic), in research is contingent on the proper preparation and handling of its solutions. The inherent instability of the compound in solution necessitates careful consideration of solvent choice and experimental timing to ensure reproducible and accurate results.

The stability of bpV(HOpic) is significantly influenced by the solvent system used for its dissolution. While soluble in both aqueous and organic solvents, its longevity in these solutions is limited.

Aqueous Solutions: bpV(HOpic) is soluble in water, with concentrations of 50 mg/mL achievable with the aid of ultrasonication and warming to 60°C. medchemexpress.com However, it is noted that the compound is unstable in solution, and freshly prepared solutions are strongly recommended for experimental use. medchemexpress.com For cell culture experiments, if water is used as the solvent for a stock solution, it should be diluted to the final working concentration, and then sterilized by filtration through a 0.22 μm filter before application. medchemexpress.com

Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for bpV(HOpic). Solubility in DMSO is reported to be approximately 2.89 mg/mL, often requiring ultrasonication to fully dissolve. medchemexpress.com It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the compound. medchemexpress.comselleckchem.com Like aqueous solutions, DMSO-based solutions of bpV(HOpic) should be freshly prepared. medchemexpress.com

The presence of reducing agents in the experimental buffer can also dramatically affect the inhibitory activity of bisperoxovanadium compounds. Thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT) and even physiological concentrations of glutathione, have been shown to suppress the inhibitory effect of related bpV compounds on PTEN. hw.ac.uk This suggests that the oxidative state of the vanadium center is critical for its inhibitory function, and the choice of buffer components is therefore a key aspect of experimental design.

The limited stability of bpV(HOpic) in solution has direct implications for the design of research protocols.

Fresh Preparation: The most critical consideration is the need for freshly prepared solutions for each experiment. medchemexpress.com This minimizes the potential for degradation of the compound, which could lead to a loss of potency and variability in experimental outcomes.

Solvent Selection: The choice of solvent should be guided by the specific requirements of the experimental system. For in vitro assays, the compatibility of the solvent with the biological system is paramount. When using DMSO, the final concentration should be kept low to avoid solvent-induced artifacts.

Buffer Composition: Researchers should be mindful of the components of their assay buffers, particularly the presence of reducing agents, which can diminish the inhibitory activity of bpV(HOpic). hw.ac.uk

Timing of Administration: In both in vitro and in vivo studies, the timing of bpV(HOpic) administration relative to the experimental endpoint is crucial. For instance, in studies of ischemia/reperfusion injury in animal models, the compound was dissolved immediately before injection. nih.gov

Interactive Data Table: Solubility and Preparation of bpV(HOpic) Solutions

| Solvent | Reported Solubility | Preparation Notes |

| Water | 50 mg/mL | Requires ultrasonic and warming to 60°C. medchemexpress.com |

| DMSO | 2.89 mg/mL | Requires ultrasonic; use of fresh, anhydrous DMSO is critical. medchemexpress.com |

Concentration-Dependent Effects and Optimal Research Dosing Regimens

The biological effects of bpV(HOpic) are highly dependent on its concentration, with a notable potency for the inhibition of PTEN (Phosphatase and Tensin Homolog).

In cell-free assays, bpV(HOpic) has been identified as a potent inhibitor of PTEN with an IC50 (half-maximal inhibitory concentration) of 14 nM. medchemexpress.comselleckchem.comselleckchem.comselleckchem.com Its selectivity for PTEN is significant when compared to other protein tyrosine phosphatases (PTPs), such as PTP-1B and PTP-β, for which the IC50 values are approximately 1800-fold and 350-fold higher, respectively. selleckchem.comselleckchem.comselleckchem.com

In cell-based (in vitro) studies, effective concentrations of bpV(HOpic) typically range from the nanomolar to the low micromolar scale. For example:

A concentration of 1 µM was shown to increase cell proliferation in MG63 cells and enhance the migration of C2C12 myoblasts. medchemexpress.comselleckchem.com

Treatment with 1 µM bpV(HOpic) for 48 hours was found to promote the growth of swine ovarian follicles. medchemexpress.com

In studies on radiosensitive cell lines, a "safe dose" (a concentration that did not induce cytotoxicity on its own) was used to demonstrate radioprotective effects. nih.gov

In vivo studies have employed a range of doses, administered intraperitoneally (i.p.), to investigate the effects of bpV(HOpic).

In a mouse model of liver ischemia/reperfusion injury, a dose of 0.05 mg/kg was found to be protective. medchemexpress.com

Conversely, in a mouse model of renal ischemia/reperfusion injury, a dose of 200 µg/kg (0.2 mg/kg) exacerbated renal dysfunction. medchemexpress.com

A dose-response study in a rat model of cerebral ischemia found that doses of 0.25, 0.5, and 1.0 mg/kg all reduced brain damage, with the protective effect reaching a plateau at 0.5 and 1.0 mg/kg. nih.gov

These findings underscore the importance of empirical determination of the optimal concentration or dosing regimen for each specific research context, as the effective concentration can vary widely depending on the cell type, tissue, and biological process being investigated. mdpi.com

Interactive Data Table: Concentration-Dependent Effects of bpV(HOpic)

| Research Context | Effective Concentration/Dose | Observed Effect | Reference |

| Cell-Free Assay | IC50 = 14 nM | Inhibition of PTEN | medchemexpress.comselleckchem.comselleckchem.comselleckchem.com |

| In Vitro (MG63 cells) | 1 µM | Increased cell proliferation | medchemexpress.com |

| In Vitro (C2C12 myoblasts) | 1 µM | Enhanced cell migration | medchemexpress.comselleckchem.com |

| In Vivo (Mouse Liver I/R) | 0.05 mg/kg (i.p.) | Ameliorated injury | medchemexpress.com |

| In Vivo (Mouse Kidney I/R) | 200 µg/kg (i.p.) | Exacerbated dysfunction | medchemexpress.com |

| In Vivo (Rat Cerebral I/R) | 0.25 - 1.0 mg/kg (i.p.) | Reduced brain damage | nih.gov |

Comparative Analysis with Other PTEN Inhibitors and Vanadium Derivatives

Bisperoxovanadium(HOpic) belongs to a class of first-generation, vanadium-based PTEN inhibitors. wsu.edu Its pharmacological profile is best understood in comparison to other compounds with similar structures or targets.

Comparison with other Bisperoxovanadium (bpV) Compounds:

bpV compounds with polar N,O ligands, such as bpV(HOpic) and bpV(pic) (bisperoxovanadium(picolinato)), tend to show a preference for binding to PTEN. researchgate.netnih.gov

In contrast, bpV compounds with neutral N,N ligands, like bpV(phen) (bisperoxovanadium(1,10-phenanthroline)), are considered more indiscriminate, targeting both PTEN and other PTPs. researchgate.netnih.gov

In vitro studies have shown that bpV(HOpic) and bpV(phen) can both inhibit PTEN with IC50 values in the range of 0.2–0.8 μM, though their activity is diminished under reducing conditions. wsu.edu

bpV(HOpic) has been observed to be less specific than bpV(phen) in some cellular contexts, as it can trigger PTEN-independent phosphorylation of Erk1/2. wsu.edu

Comparison with Other PTEN Inhibitors:

VO-OHpic: This vanadium complex is another PTEN inhibitor. However, some studies have found its inhibition of PTEN to be weaker than previously reported, with an IC50 in the micromolar range (6.74µM), and it also inhibits other phosphatases like SHP1 with similar or greater potency. hw.ac.uk Unlike the bisperoxovanadium compounds, the inhibitory effect of VO-OHpic is not dramatically reduced by the presence of DTT. hw.ac.uk

SF1670: This is another specific PTEN inhibitor, with a reported IC50 of 2 µM. selleckchem.com

The consensus mechanism for first-generation PTEN inhibitors like bpV(HOpic) is thought to involve oxidative inhibition of the PTEN active site. wsu.edu However, the precise molecular interactions can differ. For instance, bpV(phen) has been suggested to inhibit PTEN through a mechanism involving S-nitrosylation rather than direct oxidation of the endogenous enzyme. wsu.edu

The selectivity of bpV(HOpic) for PTEN over other phosphatases is a key feature. As mentioned, its IC50 for PTEN is significantly lower than for PTP-1B and PTP-β. selleckchem.comselleckchem.comselleckchem.com This selectivity is an important consideration for researchers aiming to specifically probe the function of PTEN.

Interactive Data Table: Comparative IC50 Values of PTEN Inhibitors

| Compound | Target | IC50 | Reference |

| Bisperoxovanadium(HOpic) | PTEN | 14 nM | medchemexpress.comselleckchem.comselleckchem.comselleckchem.com |

| PTP-β | ~4.9 µM (350-fold higher) | selleckchem.comselleckchem.comselleckchem.com | |

| PTP-1B | ~25.2 µM (1800-fold higher) | selleckchem.comselleckchem.comselleckchem.com | |

| VO-Ohpic | PTEN | 35 nM / 6.74 µM | hw.ac.ukselleckchem.com |

| SF1670 | PTEN | 2 µM | selleckchem.com |

| bpV(phen) | PTEN | 0.2–0.8 μM | wsu.edu |

Advanced Research Methodologies and Approaches for Bisperoxovanadium Hopic Studies

In Vitro Cellular Models and Assays

In vitro studies are fundamental for dissecting the specific cellular and molecular pathways affected by bpV(HOpic). These models allow for detailed examination of the compound's influence on cell behavior and signaling cascades in a controlled environment.

Bisperoxovanadium(HOpic) has been shown to modulate key cellular processes such as proliferation, migration, and apoptosis, which are critical in tissue regeneration and disease. nih.gov Standard assays are employed to quantify these effects across various cell types. For instance, studies have demonstrated that bpV(HOpic) treatment can increase cell proliferation and decrease the rate of apoptosis in MG63 osteosarcoma cells. nih.gov In C2C12 myoblasts, the compound enhances cell migration, a crucial step in muscle repair. nih.govscbt.com

Research on cells exposed to ionizing radiation has further highlighted the protective effects of bpV(HOpic). In multiple mouse cell lines (NIH-3T3, Raw 264.7, and INT407), pretreatment with bpV(HOpic) conferred resistance to radiation-induced cell death, as evidenced by increased cell proliferation and clonogenic survival. researchgate.net The compound significantly reduced radiation-induced apoptosis, lowering the population of both early and late apoptotic cells. researchgate.net

| Cell Line | Assay Type | Observed Effect of Bisperoxovanadium(HOpic) | Associated Pathway |

|---|---|---|---|

| MG63 | Proliferation & Apoptosis | Increased proliferation, decreased apoptosis nih.gov | Not specified |

| C2C12 Myoblasts | Migration | Enhanced migration nih.govscbt.com | PI3K/AKT and MAPK/ERK nih.gov |

| NIH-3T3, Raw 264.7, INT407 | Proliferation & Apoptosis (post-radiation) | Increased proliferation, reduced apoptosis researchgate.net | AKT-dependent signaling researchgate.net |

A primary mechanism of action for Bisperoxovanadium(HOpic) is its potent and selective inhibition of the phosphatase and tensin homolog (PTEN). nih.govscbt.com PTEN is a critical negative regulator of the PI3K/AKT signaling pathway, which governs cell survival, proliferation, and growth. nih.gov The inhibition of PTEN by bpV(HOpic) leads to the activation of this pathway.

Kinase activity and phosphorylation status of key proteins in this pathway are commonly assessed using Western Blot analysis. Studies consistently show that treatment with bpV(HOpic) leads to a significant increase in the phosphorylation of Akt (p-Akt), a downstream target of PI3K and a central node in cell survival signaling. nih.govnih.govnih.gov This has been observed in diverse models, including rat retinas following detachment and primary spinal neurons after injury. nih.govmdpi.com The activation of Akt is a direct consequence of PTEN inhibition, which prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), allowing for the recruitment and activation of kinases like PDK1 and Akt. nih.gov In human ovarian tissue, bpV(HOpic) exposure resulted in a threefold increase in Akt phosphorylation. nih.gov Furthermore, this activation has been shown to be crucial for the compound's neuroprotective and radioprotective effects. researchgate.netmdpi.com

| Model System | Assay | Key Protein Analyzed | Observed Effect of Bisperoxovanadium(HOpic) |

|---|---|---|---|

| C2C12 Myoblasts | Western Blot | p-AKT, p-ERK1/2 | Enhanced phosphorylation scbt.com |

| Rat Retina (RD model) | Western Blot | p-PDK1, p-Akt | Significantly increased phosphorylation nih.gov |

| Primary Spinal Neurons | Western Blot | p-Akt, p-S6 | Significantly increased phosphorylation mdpi.com |

| Human Ovarian Tissue | Western Blot | p-Akt | 3-fold increase in phosphorylation nih.gov |

| Mouse Tissues (GI, Bone Marrow, Spleen) | Western Blot | p-AKT | Significant induction of AKT signaling researchgate.net |

While the effects of Bisperoxovanadium(HOpic) on protein-level signaling cascades are well-documented, comprehensive studies on its impact on global gene expression are less prevalent in the available literature. Methodologies like RNA sequencing (RNA-Seq) provide a powerful tool for obtaining a transcriptome-wide view of cellular responses to a compound. This technique allows for the identification of differentially expressed genes and altered biological pathways. Although some studies on PTEN inhibitors mention investigating gene and protein expression profiles as an outcome, specific RNA-Seq datasets detailing the broad transcriptional changes induced solely by bpV(HOpic) are not extensively reported. Future research employing such transcriptomic approaches could provide deeper insights into the compound's mechanisms, potentially uncovering novel targets and pathways that mediate its observed physiological effects.

In Vivo Pre-clinical Animal Models

Pre-clinical animal models are indispensable for evaluating the systemic effects and therapeutic potential of Bisperoxovanadium(HOpic) in a living organism. These studies bridge the gap between in vitro findings and potential clinical applications.

Rodent models have been instrumental in demonstrating the protective effects of bpV(HOpic) across various injury and disease contexts. In a rat model of liver ischemia/reperfusion (I/R) injury, administration of the compound was found to be hepatoprotective, ameliorating the damage from reoxygenation. nih.gov Conversely, in a mouse model of renal I/R injury, bpV(HOpic) was reported to exacerbate renal dysfunction and promote tubular damage, highlighting that its effects can be tissue- and context-dependent. nih.govscbt.com

In the context of the central nervous system, bpV(HOpic) has shown significant promise. Studies in rat models of spinal cord injury (SCI) have demonstrated its neuroprotective capabilities. researchgate.net The compound has been shown to activate the Akt/mTOR signaling pathway, reduce neuronal death, and enhance functional recovery following cervical SCI. researchgate.net Similarly, in a rat model of retinal detachment, bpV(pic), a closely related compound, effectively reduced photoreceptor apoptosis and preserved retinal thickness by reactivating the PI3K/Akt pathway. nih.gov Furthermore, in C57BL/6 mice exposed to lethal doses of ionizing radiation, administration of bpV(HOpic) conferred a significant survival advantage, which was linked to the activation of AKT signaling in hematopoietic and gastrointestinal tissues. researchgate.net

| Animal Model | Disease/Injury | Key Finding |

|---|---|---|

| Wistar Rat | Liver Ischemia/Reperfusion | Ameliorated reoxygenation injury nih.gov |

| C57BL/6 Mouse | Renal Ischemia/Reperfusion | Exacerbated renal dysfunction and tubular damage nih.govscbt.com |

| Rat | Spinal Cord Injury | Promoted neuroprotection and functional recovery researchgate.net |

| Rat | Retinal Detachment | Reduced photoreceptor apoptosis nih.gov |

| C57BL/6 Mouse | Ionizing Radiation Exposure | Conferred survival advantage, activated AKT signaling researchgate.net |

The use of large animal models, which often have greater physiological and anatomical similarity to humans, is a critical step in translational research. Bisperoxovanadium(HOpic) has been investigated in several large animal species, primarily in the field of reproductive biology. The compound's ability to inhibit PTEN and thereby activate the PI3K/AKT pathway has been leveraged to promote the activation of dormant primordial follicles in ovarian tissue.

Studies have shown that short-term exposure to bpV(HOpic) can effectively initiate follicle growth and development in cultured ovarian cortical strips from pigs, sheep, and cattle. This approach is being explored as a method to maximize the yield of viable follicles for fertility preservation or assisted reproductive technologies. These findings in large animal models are significant as they suggest that the mechanisms controlling follicular activation are conserved across species, including rodents and humans, and provide a more clinically relevant platform for optimizing these techniques.

| Animal Model | Area of Study | Observed Effect of Bisperoxovanadium(HOpic) |

|---|---|---|

| Swine (Pig) | Ovarian Follicle Activation | Promoted the initiation of follicle growth and development nih.gov |

| Sheep | Ovarian Follicle Activation | Effectively activated primordial follicles |

| Bovine (Cattle) | Ovarian Follicle Activation | Promoted the initiation of follicle growth and development |

Structural Biology and Computational Approaches

Molecular Docking and Binding Affinity Predictions

Molecular docking and other computational methods are instrumental in predicting and analyzing the interaction between a ligand, such as Bisperoxovanadium(HOpic), and its protein target. These techniques model the binding pose and estimate the affinity, providing insights that guide further experimental studies.

Bisperoxovanadium(HOpic) is recognized as a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), a crucial tumor suppressor protein. researchgate.netnih.gov Its efficacy is demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50), indicating a high binding affinity for PTEN. selleckchem.com Studies have shown that bisperoxovanadium (bpV) compounds equipped with polar N,O ligands, a characteristic of Bisperoxovanadium(HOpic), show a preference for binding to PTEN over other protein tyrosine phosphatases (PTPs) like PTP-1B. nih.gov This selectivity is a key aspect of its potential as a targeted therapeutic agent.

Structural biology studies have provided a detailed view of how bisperoxovanadium complexes interact with PTEN. Crystallographic data reveals that bpV compounds inhibit PTEN through an oxidative mechanism targeting the enzyme's active site. pdbj.org This interaction results in the formation of an intramolecular disulfide bond between Cys71 and Cys124 in the PTEN active site. pdbj.org This covalent modification effectively inactivates the phosphatase, preventing it from performing its function of dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reversible nature of this disulfide bond under reducing conditions is a significant feature of the inhibition mechanism. pdbj.org

While specific molecular docking simulations detailing the precise binding energy of Bisperoxovanadium(HOpic) are not extensively published, the combination of its known high potency and the crystallographic evidence from related bpV complexes provides a strong model for its binding interaction. The data underscores a mechanism-based inactivation rather than simple competitive binding.

| Compound | Target | IC50 | Selectivity Notes |

| Bisperoxovanadium(HOpic) | PTEN | 14 nM | ~350-fold higher IC50 for PTP-β; ~1800-fold for PTP-1B selleckchem.com |

| Bisperoxovanadium(pic) | PTEN | <10 µM | Favors binding to PTEN nih.gov |

| Bisperoxovanadium(phen) | PTEN | N/A | Less selective; also targets PTP-1B and PTP-β nih.gov |

Systems Biology Modeling of Pathway Dynamics (e.g., PI3K/AKT pathway)

Systems biology approaches allow for the modeling of complex cellular signaling networks and the prediction of their dynamic response to perturbations, such as the introduction of an inhibitor. The primary mechanism of Bisperoxovanadium(HOpic) involves the strategic disruption of the PI3K/AKT/mTOR signaling pathway, a central network controlling cell growth, proliferation, and survival. nih.gov

The key to this disruption is the inhibition of PTEN. PTEN functions as a critical negative regulator of the PI3K/AKT pathway by dephosphorylating the lipid second messenger PIP3, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2). nih.gov This action terminates the signaling cascade initiated by PI3K.

By inhibiting PTEN, Bisperoxovanadium(HOpic) effectively removes this "brake" on the pathway. nih.govnih.gov The resulting accumulation of PIP3 at the cell membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the kinase AKT. nih.gov This recruitment facilitates the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events including:

Promotion of Cell Survival: Activated AKT can phosphorylate and inactivate pro-apoptotic proteins, thereby protecting the cell from programmed cell death. nih.gov

Enhancement of Cell Proliferation and Growth: The pathway stimulates processes like protein synthesis and glucose metabolism, providing the necessary resources for cell growth and division. nih.gov

Increased DNA Repair: Studies have shown that activation of AKT signaling by Bisperoxovanadium(HOpic) can lead to enhanced DNA repair processes. nih.gov

The effect of Bisperoxovanadium(HOpic) can be modeled as a switch-like mechanism. The inhibition of a single node (PTEN) triggers a systemic, pathway-wide response that shifts the cellular balance towards survival and proliferation. This targeted intervention and its predictable downstream consequences make it a subject of great interest for modeling the dynamics of the PI3K/AKT pathway in various disease contexts. nih.govnih.gov

Advanced Imaging Techniques for Cellular Response Evaluation

To visualize and quantify the effects of Bisperoxovanadium(HOpic) at a cellular level, researchers employ a range of advanced imaging techniques. These methods provide direct evidence of the compound's impact on specific cellular processes, corroborating data from biochemical and computational analyses.

Fluorescence Microscopy is a cornerstone technique used to observe specific molecular events within cells. In studies involving Bisperoxovanadium(HOpic), it has been used to monitor DNA damage and repair. For instance, the formation of γH2AX foci, which are markers for DNA double-strand breaks, can be visualized. nih.gov Similarly, cells transfected with GFP-tagged DNA repair proteins, such as 53BP-1, allow for the real-time observation of the DNA damage response machinery assembling at lesion sites following treatment. nih.gov

Flow Cytometry , combined with fluorescent probes, enables the high-throughput quantification of cellular responses. This technique has been crucial in evaluating the impact of Bisperoxovanadium(HOpic) on cellular oxidative stress. Specific probes are used to measure different types of reactive oxygen species (ROS):

CM-H2DCFDA: A general indicator for total cellular ROS. nih.gov

MitoSOX Red: A probe that specifically targets and measures mitochondrial superoxide levels. nih.gov

These analyses have demonstrated that Bisperoxovanadium(HOpic) can decrease ionizing radiation-induced oxidative stress, which is a key part of its protective effect. nih.gov

Furthermore, the uptake of fluorescent glucose analogs, such as 2-NBDG, can be measured to assess changes in cellular metabolism. Imaging studies have shown that treatment with Bisperoxovanadium(HOpic) can significantly increase glucose uptake, consistent with the activation of the AKT pathway, which is known to regulate glucose metabolism. nih.gov

| Imaging Technique | Cellular Process Evaluated | Fluorescent Probe/Marker | Key Finding with Bisperoxovanadium(HOpic) |

| Fluorescence Microscopy | DNA Double-Strand Break Repair | 53BP-1-GFP | Enhanced recruitment of repair proteins to damage sites nih.gov |

| Flow Cytometry | Total Reactive Oxygen Species (ROS) | CM-H2DCFDA | Alleviates ionizing radiation-induced increases in total ROS nih.gov |

| Flow Cytometry | Mitochondrial ROS | MitoSOX Red | Reduces ionizing radiation-induced mitochondrial ROS nih.gov |

| Fluorescence Imaging | Glucose Uptake | 2-NBDG | Increases cellular glucose uptake, indicating metabolic enhancement nih.gov |

Future Directions and Emerging Research Avenues

Elucidating Unexplored Molecular Targets and Pathways

Beyond direct target identification, elucidating the downstream consequences of bpV(HOpic) action is a key area for future research. The activation of the PI3K/Akt/mTOR and MAPK/ERK pathways is a known result of PTEN inhibition. medchemexpress.comcaymanchem.com However, the broader impact on other signaling networks is less understood. Advanced proteomic and phosphoproteomic approaches could map the global phosphorylation changes induced by bpV(HOpic), revealing novel pathway modulations and crosstalk that extend beyond the canonical PI3K/Akt signaling axis.

| Known and Potential Molecular Targets of bpV(HOpic) | Associated Signaling Pathway(s) | Potency (IC50) |

| Phosphatase and Tensin Homolog (PTEN) | PI3K/Akt/mTOR, MAPK/ERK | 14 nM medchemexpress.comcaymanchem.comselleckchem.com |

| Protein Tyrosine Phosphatase-β (PTP-β) | Various cellular signaling | ~4.9 µM caymanchem.comselleckchem.com |

| Protein Tyrosine Phosphatase-1B (PTP-1B) | Insulin (B600854) signaling, various cellular signaling | ~25.3 µM caymanchem.comselleckchem.com |

| Unexplored Phosphatases/Kinases | To be determined | To be determined |

Development of Novel Bisperoxovanadium Analogues with Enhanced Specificity

The development of new chemical analogues of bisperoxovanadium compounds represents a promising strategy to refine their pharmacological properties. mdpi.com While bpV(HOpic) shows a strong preference for PTEN, its off-target effects on other phosphatases, even at higher concentrations, can complicate experimental interpretations and limit therapeutic potential. selleckchem.com The goal of future medicinal chemistry efforts will be to synthesize novel analogues with enhanced specificity for PTEN.

By systematically modifying the chemical structure of the parent compound—for instance, by altering the pyridine-based ligand—researchers can aim to improve the molecule's fit within the active site of PTEN. This could lead to analogues that maintain high-potency inhibition of PTEN while further reducing their affinity for PTP-1B, PTP-β, and other phosphatases. Such highly specific inhibitors would be invaluable as research tools, allowing for the precise dissection of PTEN-related pathways without the confounding influence of off-target effects. Furthermore, developing analogues with varied properties, such as improved stability or cell permeability, could broaden their applicability in different research models.

| Bisperoxovanadium Compound | Known Target(s) | Notable Research Application(s) |

| bpV(HOpic) | PTEN >> PTP-β, PTP-1B | Ischemia-reperfusion injury studies, follicle activation selleckchem.commdpi.com |

| bpV(phen) | PTEN, PTPs | Neurological injury models mdpi.comresearchgate.net |

| bpV(pic) | PTEN, PTPs | Ovarian follicle culture mdpi.com |

| bpV(pis) | PTEN | A newer analogue designed for PTEN inhibition researchgate.net |

Strategies for Targeted Delivery and Improved Bioavailability in Research Models

A significant hurdle in the application of many small molecule inhibitors, including bpV(HOpic), is achieving efficient and tissue-specific delivery in vivo. Poor solubility and bioavailability can limit a compound's effectiveness and necessitate higher systemic concentrations, increasing the risk of off-target effects. nih.gov Future research must focus on developing advanced delivery systems to overcome these challenges.

Nanotechnology offers a particularly promising avenue. The use of nanocarriers, such as mesoporous silica (B1680970) nanoparticles, liposomes, or polymeric nanoparticles, can enhance the solubility and stability of bpV(HOpic). nih.govmdpi.com For example, research has already demonstrated the potential of a "Nanocarrier-BpV(HOpic)" formulation to enhance the axonal outgrowth of neurons, showcasing the feasibility of this approach. medchemexpress.com These nanocarriers can be further engineered for targeted delivery by decorating their surfaces with ligands that bind to receptors specific to a particular cell type or tissue. mdpi.comdovepress.com Such strategies could concentrate the compound at the desired site of action, maximizing its local efficacy while minimizing systemic exposure and potential side effects in research models. dovepress.com

Understanding Context-Dependent Biological Responses and Paradoxical Effects

One of the most complex and critical areas for future investigation is the context-dependent nature of bpV(HOpic)'s effects. The biological outcome of PTEN inhibition is not uniform across all tissues and conditions; in some cases, it can be protective, while in others, it may be detrimental. These paradoxical effects underscore the complexity of the signaling pathways involved.